molecular formula C15H16N4O3S B2768772 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide CAS No. 549477-99-8

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide

Cat. No.: B2768772
CAS No.: 549477-99-8
M. Wt: 332.38
InChI Key: XEQLOETVRJXVHG-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfamoyl group, and a pyrimidine moiety. Its chemical properties and reactivity make it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, typically using sulfonyl chlorides and amines under basic conditions.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is incorporated through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with an amine or other nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated pyrimidines, nucleophiles (amines, thiols); reactions often require polar aprotic solvents and may be catalyzed by bases or acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, with implications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
  • N-[4-[(4-fluoropyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
  • N-[4-[(4-methoxypyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide

Uniqueness

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10-8-9-16-15(17-10)19-23(21,22)13-6-4-12(5-7-13)18-14(20)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLOETVRJXVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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